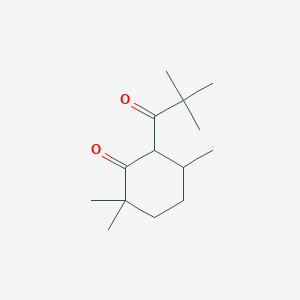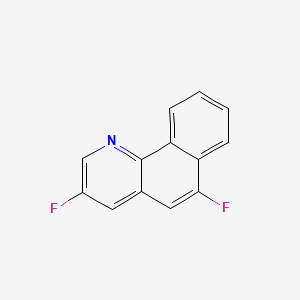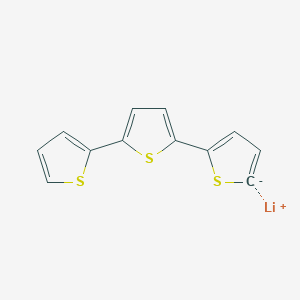![molecular formula C14H23NO B12552358 6-[Ethyl(phenyl)amino]hexan-1-OL CAS No. 156780-48-2](/img/structure/B12552358.png)
6-[Ethyl(phenyl)amino]hexan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[Ethyl(phenyl)amino]hexan-1-OL is an organic compound with the molecular formula C14H23NO. It is a derivative of hexanol, where the hydroxyl group is attached to the first carbon of the hexane chain, and an ethyl(phenyl)amino group is attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Ethyl(phenyl)amino]hexan-1-OL typically involves the reaction of 6-bromohexan-1-ol with ethyl(phenyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The process involves:
Reactants: 6-bromohexan-1-ol and ethyl(phenyl)amine
Catalyst: Sodium hydroxide or potassium carbonate
Análisis De Reacciones Químicas
Types of Reactions
6-[Ethyl(phenyl)amino]hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-[Ethyl(phenyl)amino]hexan-1-one or 6-[Ethyl(phenyl)amino]hexanal.
Reduction: Formation of 6-[Ethyl(phenyl)amino]hexane.
Substitution: Formation of 6-[Ethyl(phenyl)amino]hexyl chloride or 6-[Ethyl(phenyl)amino]hexyl bromide.
Aplicaciones Científicas De Investigación
6-[Ethyl(phenyl)amino]hexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-[Ethyl(phenyl)amino]hexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzylamino-1-hexanol: Similar structure with a benzyl group instead of an ethyl(phenyl) group.
6-Amino-1-hexanol: Lacks the ethyl(phenyl) group, having only an amino group attached to the hexane chain.
3-Amino-4-ethyl-hexan-1-ol: Similar structure but with different positioning of the amino and ethyl groups.
Uniqueness
6-[Ethyl(phenyl)amino]hexan-1-OL is unique due to the presence of both an ethyl and phenyl group attached to the amino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties.
Propiedades
Número CAS |
156780-48-2 |
|---|---|
Fórmula molecular |
C14H23NO |
Peso molecular |
221.34 g/mol |
Nombre IUPAC |
6-(N-ethylanilino)hexan-1-ol |
InChI |
InChI=1S/C14H23NO/c1-2-15(12-8-3-4-9-13-16)14-10-6-5-7-11-14/h5-7,10-11,16H,2-4,8-9,12-13H2,1H3 |
Clave InChI |
LIDHWGMXXKSFNT-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCCCCO)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)

![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)


![2,4-Bis{bis[4-(dimethylamino)phenyl]methyl}-3,6-dimethylphenol](/img/structure/B12552306.png)


![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)


![4-{5-[4-(Dimethylamino)phenyl]-4-formyl-1,3-oxazol-2-yl}benzoic acid](/img/structure/B12552361.png)
